1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H8BrF2NO3. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 5-methyl-3-nitrobenzene, and bromine.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Synthetic Route:
Industrial Production: Industrial production methods may involve large-scale reactions using similar starting materials and conditions, with optimization for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions: Common reagents include bases (e.g., potassium carbonate), reducing agents (e.g., hydrogen gas), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary depending on the desired product.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its chemical modifications.
Pathways Involved: The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products with specific biological or chemical activities.
Comparison with Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Bromo-4-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-(2,2-difluoroethoxy)-4-methyl-3-nitrobenzene: Another isomer with different substitution positions, affecting its chemical properties and uses.
Properties
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-5-2-6(10)9(16-4-8(11)12)7(3-5)13(14)15/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWQFVYCIRGHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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